

Application Notes and Protocols: Methylallyl Trisulfide as a Natural Flavoring Agent

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Compound of Interest

Compound Name: Methylallyl trisulfide

Cat. No.: B1202920

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Introduction

Methylallyl trisulfide is a volatile organosulfur compound and a key contributor to the characteristic flavor profile of plants in the *Allium* genus, most notably garlic (*Allium sativum*)[1]. Its potent, sulfurous, and alliaceous (garlic-like) aroma and taste make it a valuable natural flavoring agent in the food industry. This document provides detailed application notes and protocols for the use of **methylallyl trisulfide** in food science, covering its chemical properties, flavor profile, regulatory status, and practical applications. It is designated as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA) with the number 3253 and is considered Generally Recognized as Safe (GRAS) for its intended use[2][3].

Chemical and Physical Properties

Property	Value	Reference
Chemical Name	Methyl allyl trisulfide	[4]
Synonyms	Allyl methyl trisulfide, 3-(methyltrisulfanyl)prop-1-ene	[4]
CAS Number	34135-85-8	
Molecular Formula	C4H8S3	
Molecular Weight	152.30 g/mol	
Appearance	Colorless to pale yellow liquid	
Odor	Strong, sulfurous, alliaceous (garlic-like), onion	
Solubility	Insoluble in water	

Flavor Profile and Sensory Data

Methylallyl trisulfide possesses a potent and characteristic flavor profile described as sulfurous, alliaceous, garlicky, and onion-like, with savory undertones. Due to its low sensory detection threshold, it can significantly impact the overall flavor of a food product even at very low concentrations.

Table of Sensory Descriptors:

Descriptor	Intensity	Notes
Alliaceous/Garlic	High	The primary and most recognizable flavor note.
Sulfurous	High	A sharp, pungent characteristic typical of sulfur compounds.
Onion	Moderate	A secondary flavor note, often perceived alongside the garlic.
Savory (Umami)	Moderate	Contributes to a brothy, meaty, and savory sensation.
Pungent	Moderate	A sharp, biting sensation.
Cooked/Roasted	Low	Can develop cooked or roasted notes, especially in heated applications.

Regulatory Status and Usage Levels

Methylallyl trisulfide is recognized as a GRAS flavoring substance by FEMA (FEMA No. 3253). The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated it and found no safety concern at current levels of intake when used as a flavoring agent.

Table of Typical Usage Levels in Food Categories (as per FEMA GRAS):

Food Category	Average Maximum Use Level (ppm)
Baked Goods	2.0
Non-alcoholic Beverages	2.0
Soups	1.0
Sauces and Gravies	1.5
Meat Products	1.0
Snack Foods	1.5

Note: These levels are for guidance and may be adjusted based on the specific food matrix and desired flavor intensity.

Applications in Food Products

Methylallyl trisulfide is primarily used to impart or enhance savory, garlic, and onion flavors in a variety of food products, including:

- Soups, Sauces, and Gravies: To provide a robust, cooked garlic and onion flavor base.
- Processed Meats: To enhance the savory and spicy notes in sausages, burgers, and marinades.
- Snack Foods: To add a savory and pungent kick to chips, crackers, and seasoned nuts.
- Ready Meals: To create a more authentic and impactful savory flavor in frozen and refrigerated meals.
- Seasoning Blends: As a key component in garlic and onion-flavored seasoning mixes.

Experimental Protocols

Protocol for Sensory Evaluation of Methylallyl Trisulfide in a Savory Sauce

This protocol outlines a descriptive sensory analysis to characterize the flavor profile of **methylallyl trisulfide** in a model savory sauce.

Objective: To quantify the sensory attributes of a savory sauce flavored with **methylallyl trisulfide**.

Materials:

- Base savory sauce (e.g., a simple brown gravy or tomato-based sauce)
- **Methylallyl trisulfide** solution (0.1% in a suitable solvent like propylene glycol)
- Trained sensory panel (8-12 panelists)

- Sensory evaluation booths with controlled lighting and ventilation
- Water and unsalted crackers for palate cleansing
- Data collection software or ballots

Procedure:

- Sample Preparation:
 - Prepare a control sample of the base savory sauce.
 - Prepare test samples by adding **methylallyl trisulfide** solution to the base sauce at three different concentrations (e.g., 0.5 ppm, 1.0 ppm, and 1.5 ppm).
 - Heat all samples to a consistent serving temperature (e.g., 60°C).
 - Portion samples into coded, identical containers.
- Sensory Evaluation:
 - Panelists are presented with the coded samples in a randomized order.
 - Panelists evaluate each sample for the intensity of pre-defined sensory attributes (e.g., alliaceous, sulfurous, onion, savory, pungent, overall flavor intensity) using a 15-point intensity scale (0 = not perceptible, 15 = extremely intense).
 - Panelists cleanse their palates with water and crackers between samples.
- Data Analysis:
 - Collect and analyze the data using appropriate statistical methods (e.g., ANOVA, Principal Component Analysis) to determine significant differences in sensory attributes between the control and test samples.

Protocol for Quantitative Analysis of Methylallyl Trisulfide in Processed Meat by SPME-GC-MS

This protocol describes a method for the extraction and quantification of **methylallyl trisulfide** from a processed meat matrix using Solid-Phase Microextraction (SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To accurately quantify the concentration of **methylallyl trisulfide** in a processed meat sample.

Materials:

- Processed meat sample containing **methylallyl trisulfide**
- SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
- Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
- Vials with septa
- Internal standard (e.g., d6-dimethyl trisulfide)
- Sodium chloride

Procedure:

- Sample Preparation:
 - Homogenize 2 g of the processed meat sample.
 - Transfer the homogenized sample to a 20 mL headspace vial.
 - Add 5 mL of saturated NaCl solution to the vial to improve the release of volatile compounds.
 - Spike the sample with a known concentration of the internal standard.
 - Immediately seal the vial with a septum cap.
- SPME Extraction:

- Equilibrate the sample at 60°C for 15 minutes in a heating block or water bath.
- Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.
- GC-MS Analysis:
 - Desorb the extracted compounds from the SPME fiber in the GC inlet at 250°C for 5 minutes.
 - GC Conditions (example):
 - Column: DB-5ms (30 m x 0.25 mm x 0.25 µm)
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min
 - Oven Program: 40°C for 2 min, ramp at 5°C/min to 150°C, then at 15°C/min to 250°C, hold for 5 min.
 - MS Conditions (example):
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Scan Range: m/z 35-350
 - Selected Ion Monitoring (SIM) for quantification: Target ions for **methylallyl trisulfide** (e.g., m/z 152, 105, 73) and the internal standard.
- Quantification:
 - Create a calibration curve using standard solutions of **methylallyl trisulfide** with the internal standard.
 - Quantify the concentration of **methylallyl trisulfide** in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Stability and Reactivity

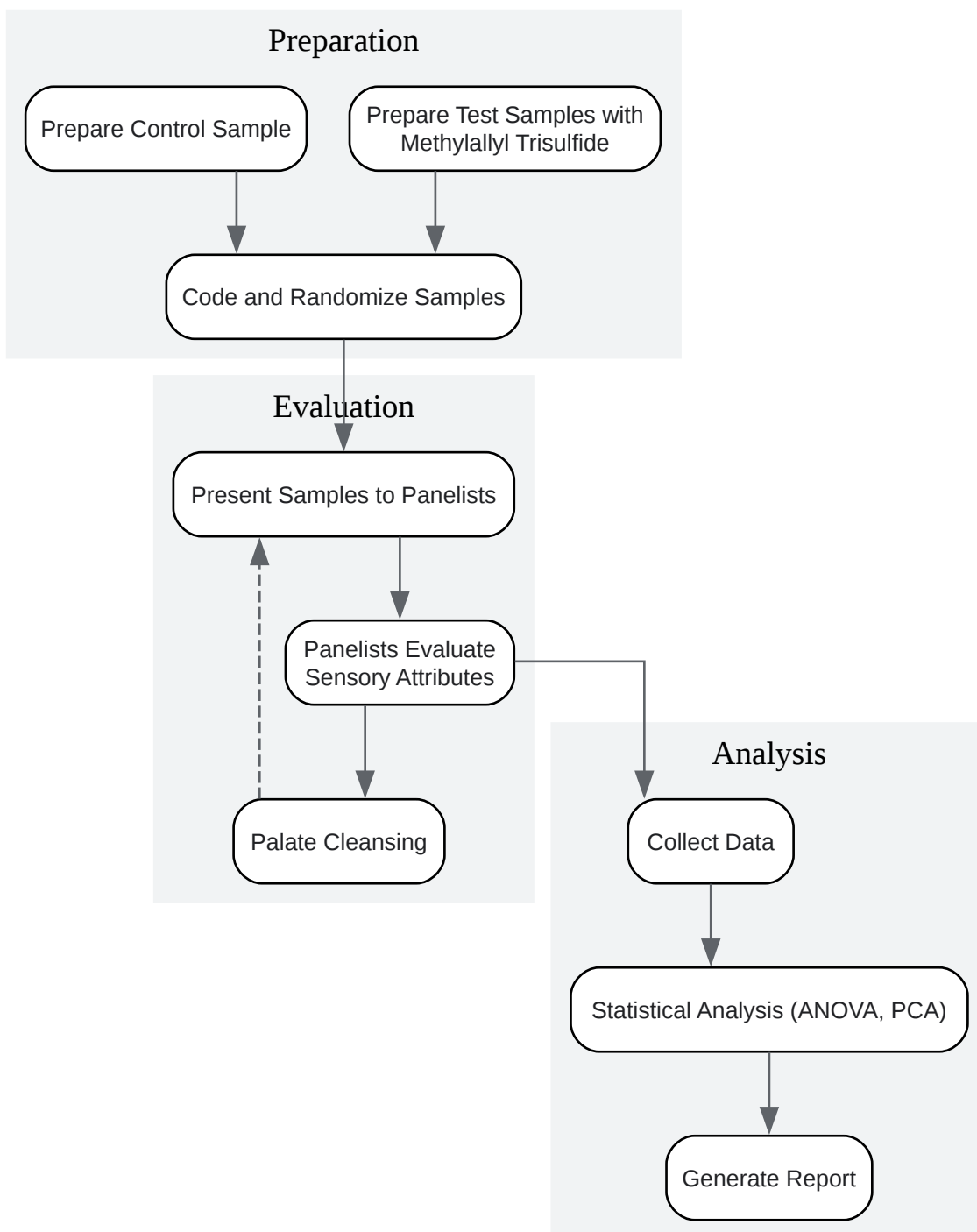
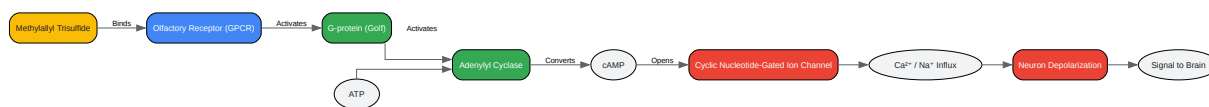
Trisulfides can be susceptible to degradation under certain food processing conditions.

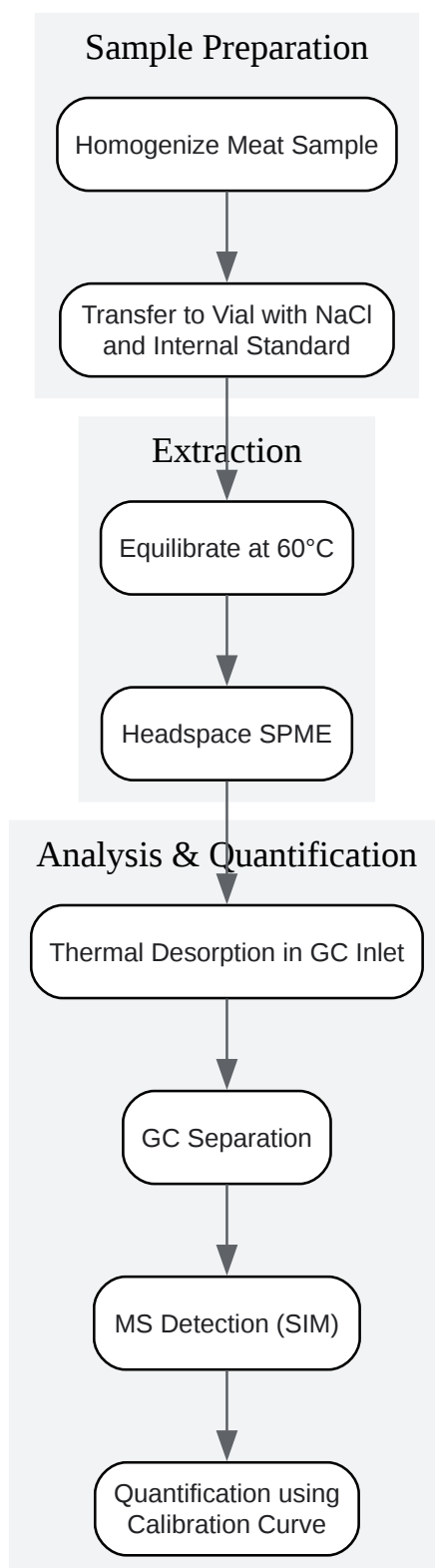
- **Thermal Stability:** **Methylallyl trisulfide** may degrade at elevated temperatures, potentially leading to the formation of other sulfur compounds and a change in the flavor profile. Studies on related trisulfides show degradation can occur at temperatures above 34°C over extended periods.
- **pH Stability:** The stability of trisulfides can also be influenced by pH. Generally, they are more stable in acidic to neutral conditions and may degrade more rapidly under alkaline conditions.
- **Reactivity:** As a sulfur-containing compound, it has the potential to react with other food components, which could influence its flavor impact and stability.

Signaling Pathways and Visualizations

Olfactory Signaling Pathway for Sulfur Compounds

The perception of sulfur compounds like **methylallyl trisulfide** is initiated by their interaction with specific olfactory receptors (ORs), which are G protein-coupled receptors (GPCRs) located in the olfactory sensory neurons of the nasal epithelium. The binding of the odorant to an OR triggers a conformational change in the receptor, activating an intracellular signaling cascade that leads to the generation of a nerve impulse, which is then transmitted to the brain for interpretation as a specific smell. Some research suggests that metal ions, such as copper, may play a role in the sensitive detection of sulfur-containing odorants by certain olfactory receptors.





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